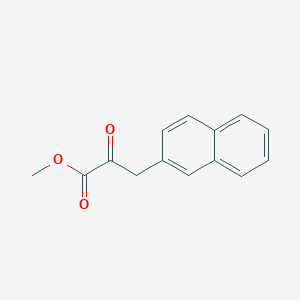

Methyl 3-(2-naphthyl)-2-oxopropanoate

Beschreibung

Eigenschaften

Molekularformel |

C14H12O3 |

|---|---|

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

methyl 3-naphthalen-2-yl-2-oxopropanoate |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 |

InChI-Schlüssel |

XVZZZRMGQHQDKR-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(=O)CC1=CC2=CC=CC=C2C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aldol Condensation and Subsequent Esterification

One classical approach to synthesize methyl 3-(2-naphthyl)-2-oxopropanoate involves the aldol condensation of 2-naphthaldehyde with methyl pyruvate or its equivalents, followed by esterification if necessary.

$$

\text{2-naphthaldehyde} + \text{methyl pyruvate} \xrightarrow[\text{base}]{\text{aldol condensation}} \text{methyl 3-(2-naphthyl)-2-oxopropanoate}

$$

- Base Catalysts: Common bases such as sodium ethoxide or potassium tert-butoxide facilitate the condensation.

- Solvents: Ethanol or other polar solvents are typically used.

- Temperature: Mild heating (room temperature to 50 °C) is sufficient to drive the reaction.

This method is favored for its straightforwardness and accessibility of starting materials.

Catalytic Isomerization Method

A patented method (US4621150A) describes the use of catalysts for the isomerization of related methyl esters to produce methyl 3-(2-naphthyl)-2-oxopropanoate. This method involves:

- Catalysts: Transition metal catalysts such as palladium, rhodium, or platinum complexes.

- Ligands: Triphenylphosphine or triphenyl phosphite ligands to stabilize the catalyst.

- Reaction Conditions: Mild temperatures under inert atmosphere, often in the presence of solvents like ethanol or ethylene glycol.

- Process: The isomerization converts precursor esters with different substitution patterns into the target ketoester.

This catalytic approach allows selective formation of the desired isomer with high efficiency.

Transition Metal-Catalyzed Coupling Reactions

Another advanced synthetic route involves coupling reactions catalyzed by metals such as palladium or nickel:

- Starting Materials: Halogenated naphthyl derivatives and methyl 2-oxopropanoate derivatives.

- Catalysts: Palladium complexes with phosphine ligands.

- Conditions: Typically conducted under inert atmosphere, moderate heating, and polar aprotic solvents.

- Advantages: High regioselectivity and functional group tolerance.

This method is particularly useful for complex derivative synthesis and modifications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Catalyst/Ligand | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Aldol Condensation + Esterification | 2-naphthaldehyde, methyl pyruvate, base | NaOEt, KOtBu (bases) | 25–50 °C | 70–85 | Simple, accessible reagents | Possible side reactions |

| Catalytic Isomerization | Precursor esters | Pd, Rh, Pt complexes + ligands | Mild (30–60 °C) | 80–90 | High selectivity, mild conditions | Requires expensive catalysts |

| Metal-Catalyzed Coupling | Halogenated naphthyl, methyl oxopropanoate | Pd/phosphine complexes | 50–80 °C | 75–88 | Regioselective, versatile | Catalyst sensitivity, cost |

Research Findings and Notes

- The catalytic isomerization method reported in US4621150A patent highlights the use of palladium catalysts with triphenyl phosphite ligands to achieve efficient isomerization of methyl esters to the desired ketoester with minimal by-products.

- The aldol condensation approach remains widely used in academic and industrial labs due to its simplicity and cost-effectiveness despite moderate yields and occasional purification challenges.

- Transition metal-catalyzed coupling methods provide a route to functionalize the naphthyl moiety further, enabling synthesis of derivatives for pharmaceutical applications.

- Solvent choice and reaction atmosphere (usually inert nitrogen or argon) are critical for catalyst stability and reaction outcome.

- Drying and purification steps such as vacuum drying at moderate temperatures (e.g., 50 °C) are important to isolate the pure methyl 3-(2-naphthyl)-2-oxopropanoate product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-naphthyl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: 3-(2-naphthyl)-2-oxopropanoic acid or 2-naphthyl ketones.

Reduction: Methyl 3-(2-naphthyl)-2-hydroxypropanoate.

Substitution: Nitrated, sulfonated, or halogenated derivatives of the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-naphthyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(2-naphthyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The naphthalene ring can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aromatic Substitutents

a) Methyl 3-(3-Chloro-2-nitrophenyl)-2-oxopropanoate

- Molecular Formula: C₁₀H₈ClNO₅

- Key Features: A chloronitrophenyl group replaces the naphthyl moiety. The electron-withdrawing nitro and chloro groups enhance electrophilic reactivity, making it suitable for heterocyclic syntheses. Tautomerism between enol and keto forms is observed, influencing its stability and reactivity .

- Synthesis : Prepared via multi-step reactions involving chloronitrobenzene derivatives, with yields comparable to the target compound (~45–50%) .

b) Methyl 3-(4-Methoxyphenyl)-2-oxopropanoate

- Molecular Formula : C₁₁H₁₂O₄

- Key Features: A methoxyphenyl group introduces electron-donating effects, increasing resonance stability compared to the naphthyl group. This compound is annotated in ChEBI (ID: 173183) as a biochemical intermediate .

- Applications: Potential use in pharmaceuticals due to the methoxy group’s prevalence in drug scaffolds .

c) Methyl 3-(1H-Indol-3-yl)-2-oxopropanoate

- Molecular Formula: C₁₂H₁₁NO₃

- Key Features: An indole substituent replaces the naphthyl group.

- Properties : Lower molecular weight (217.22 g/mol) and higher polarity (PSA = 59.16 Ų) compared to the naphthyl analogue .

Analogues with Modified Propanoate Chains

a) Ethyl 3-(Nitropyridin-4-yl)-2-oxopropanoates

- Example: Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate

- Molecular Formula : C₁₀H₉ClN₂O₅

- Key Features : Pyridine ring with nitro and chloro substituents. The nitrogen heterocycle imparts basicity, altering solubility in polar solvents.

- Synthesis : Prepared in ~45–50% yield via condensation reactions, similar to methods for naphthyl derivatives .

b) Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate

- Molecular Formula : C₁₁H₁₁FO₃

- Key Features : A fluorine atom at position 2 and a phenyl group at position 3. Fluorine’s electronegativity increases metabolic stability, making it valuable in medicinal chemistry.

- Applications : Used as a fluorinated building block in drug discovery .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Key Applications |

|---|---|---|---|---|---|

| Methyl 3-(2-naphthyl)-2-oxopropanoate | C₁₄H₁₂O₃ | 228.24 | 2-Naphthyl | Not reported | Synthetic intermediate |

| Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate | C₁₀H₈ClNO₅ | 257.63 | 3-Chloro-2-nitrophenyl | ~45–50% | Heterocyclic synthesis |

| Methyl 3-(4-methoxyphenyl)-2-oxopropanoate | C₁₁H₁₂O₄ | 208.21 | 4-Methoxyphenyl | Not reported | Biochemical intermediate |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C₁₁H₁₁FO₃ | 210.20 | 2-Fluoro, 3-phenyl | Not reported | Fluorinated drug scaffolds |

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-naphthyl)-2-oxopropanoate, and how do reaction conditions influence yield?

Methyl 3-(2-naphthyl)-2-oxopropanoate can be synthesized via Claisen condensation between methyl acetoacetate and 2-naphthyl carbonyl derivatives or through esterification of 3-(2-naphthyl)-2-oxopropanoic acid with methanol under acidic catalysis. Key factors include:

- Temperature : Reflux conditions (~80–100°C) improve esterification efficiency .

- Catalysts : Sulfuric acid or p-toluenesulfonic acid enhances reaction rates but requires careful pH control to minimize side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF) are preferred for condensation reactions to stabilize intermediates .

Typical yields range from 60–85%, with impurities like unreacted acid or dimerization byproducts requiring purification via column chromatography .

Q. Which spectroscopic methods are most effective for characterizing Methyl 3-(2-naphthyl)-2-oxopropanoate?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the methyl ester (~δ 3.7 ppm), ketone-adjacent protons (~δ 3.9–4.2 ppm), and aromatic protons from the naphthyl group (δ 7.3–8.2 ppm) .

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~200 ppm (ketone) confirm functional groups .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242 for C₁₄H₁₂O₃) and fragmentation patterns validate the structure .

Q. How does the 2-naphthyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The 2-naphthyl group exerts steric and electronic effects:

- Steric hindrance : Bulky naphthyl substituents reduce accessibility to the ketone carbonyl, slowing nucleophilic attack at the β-keto position .

- Electronic effects : The aromatic ring’s electron-donating resonance stabilizes the carbonyl, making it less electrophilic compared to halogenated analogs (e.g., chloro/fluorophenyl derivatives) .

Reactivity trends can be probed using amines or thiols under basic conditions, with reaction rates monitored via HPLC or TLC .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic effects of the 2-naphthyl group on reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electron density distribution: The naphthyl group’s π-system delocalizes electron density, reducing electrophilicity at the ketone .

- Transition-state geometries: Steric clashes in nucleophilic additions (e.g., Grignard reactions) correlate with higher activation energies .

Comparisons with halogenated analogs (e.g., 2,4-dichlorophenyl derivatives) reveal distinct electronic profiles, guiding catalyst design for selective transformations .

Q. How does Methyl 3-(2-naphthyl)-2-oxopropanoate interact with biological targets such as enzymes?

In vitro studies on related oxopropanoates suggest:

- Enzyme inhibition : The ketone group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes like proteases or dehydrogenases .

- Metabolic pathways : Ester hydrolysis by esterases generates 3-(2-naphthyl)-2-oxopropanoic acid, a potential modulator of lipid metabolism .

Screen using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies mitigate solubility challenges during in vivo studies of Methyl 3-(2-naphthyl)-2-oxopropanoate?

The compound’s hydrophobicity (logP ~2.8) limits aqueous solubility. Solutions include:

- Prodrug design : Phosphorylate the ester group to enhance water solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in animal studies to maintain bioavailability .

Q. How can reaction byproducts be identified and minimized during large-scale synthesis?

Common byproducts include:

- Dimerization products : Formed via aldol condensation of the ketone. Mitigated by low temperatures (<50°C) and inert atmospheres .

- Hydrolysis products : Traces of water generate carboxylic acid impurities. Use molecular sieves or anhydrous solvents .

Characterize impurities via LC-MS and optimize purification using preparative HPLC with C18 columns .

Q. What role does the 2-naphthyl group play in fluorescence-based applications of this compound?

The naphthyl moiety’s extended conjugation enables intrinsic fluorescence (λₑₓ ~290 nm, λₑₘ ~340 nm), useful for:

- Cellular imaging : Track intracellular distribution in live cells .

- Sensor development : Quench fluorescence upon binding metal ions (e.g., Cu²⁺) for detection assays .

Compare quantum yields with phenyl analogs to assess signal-to-noise ratios in imaging .

Methodological Recommendations

- Kinetic Studies : Use stopped-flow spectroscopy to measure nucleophilic substitution rates .

- Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate) to resolve 3D structure .

- Toxicity Screening : Employ zebrafish embryos or in silico models (e.g., ProTox-II) to predict acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.